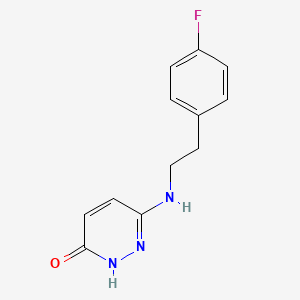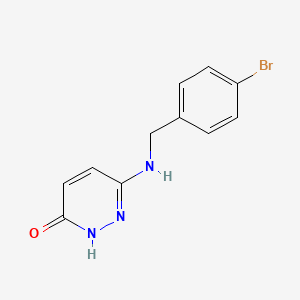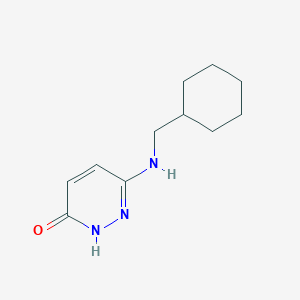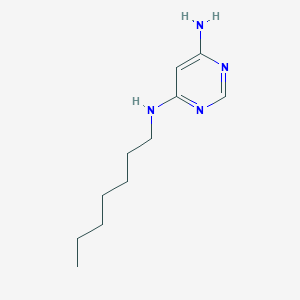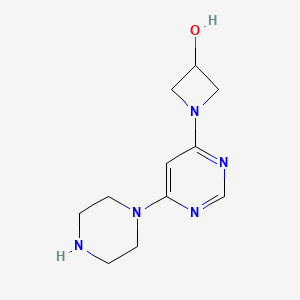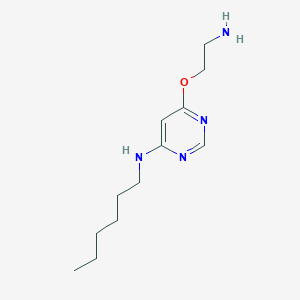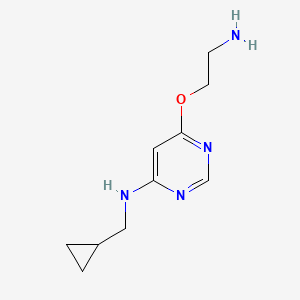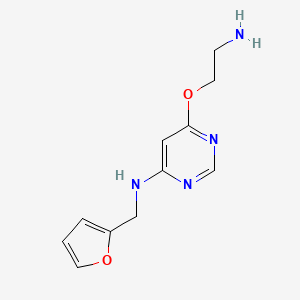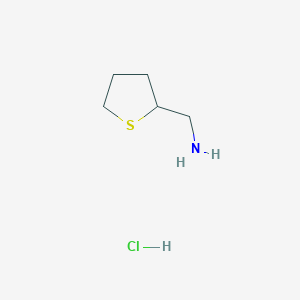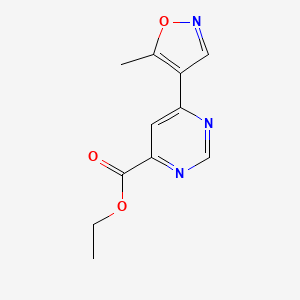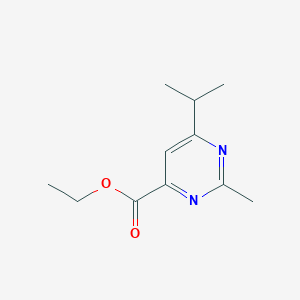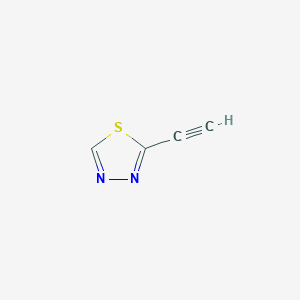
2-Ethynyl-1,3,4-thiadiazole
Overview
Description
2-Ethynyl-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C4H2N2S and its molecular weight is 110.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that thiadiazole derivatives have shown significant anticancer properties . They have been evaluated for their cytotoxic effects on various human cancer cell lines .
Mode of Action
It is known that thiadiazole derivatives can induce apoptosis in tumor cells and hinder their cell cycle progression to impede further proliferation .
Biochemical Pathways
It is known that thiadiazole derivatives can affect cancer cell growth and survival .
Pharmacokinetics
It is known that many anticancer drugs present pharmacokinetic drawbacks, including low water solubility, that negatively affect the drug circulation time and bioavailability .
Result of Action
It is known that thiadiazole derivatives can exhibit anti-proliferative effects .
Action Environment
It is known that the biological properties of thiadiazole derivatives can be influenced by various factors .
Biochemical Analysis
Biochemical Properties
2-Ethynyl-1,3,4-thiadiazole plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 enzymes is characterized by the binding of the ethynyl group to the active site of the enzyme, leading to inhibition of enzyme activity .
Additionally, this compound has been found to interact with proteins involved in cellular signaling pathways. For instance, it can bind to kinases, which are enzymes that play a pivotal role in the phosphorylation of proteins. The binding of this compound to kinases can modulate their activity, thereby influencing downstream signaling events .
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the proliferation of cancer cells by interfering with the cell cycle . It has been observed to induce cell cycle arrest at the G1 phase, thereby preventing the progression of cells to the S phase .
Moreover, this compound can modulate gene expression by affecting transcription factors. This compound has been shown to inhibit the activity of transcription factors such as NF-κB, which plays a critical role in the regulation of genes involved in inflammation and immune responses . By inhibiting NF-κB, this compound can reduce the expression of pro-inflammatory genes, thereby exerting anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the ethynyl group to the active sites of enzymes, leading to enzyme inhibition. For instance, the binding of this compound to cytochrome P450 enzymes results in the inhibition of their catalytic activity, thereby affecting the metabolism of various substrates .
In addition to enzyme inhibition, this compound can also modulate the activity of transcription factors. This compound has been shown to bind to the DNA-binding domains of transcription factors, thereby preventing their interaction with target DNA sequences . This inhibition of transcription factor activity can lead to changes in gene expression, ultimately affecting cellular processes such as inflammation and immune responses .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the degradation of the compound, resulting in the formation of by-products that may affect its biological activity .
In terms of long-term effects, this compound has been observed to exert sustained inhibitory effects on enzyme activity and gene expression over extended periods . This prolonged activity makes it a valuable tool for studying chronic conditions and long-term biochemical processes .
Dosage Effects in Animal Models
The effects of this compound at different dosages have been studied in animal models to understand its therapeutic potential and toxicity. At low to moderate doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity .
Threshold effects have also been observed, where the biological activity of this compound increases with dosage up to a certain point, beyond which further increases in dosage do not enhance the activity but instead lead to adverse effects . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity .
Properties
IUPAC Name |
2-ethynyl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2S/c1-2-4-6-5-3-7-4/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNOBPCYWVPIAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NN=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


